

Protocol for using MT-DADMe-ImmA in cell culture experiments.

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Compound of Interest

Compound Name: MT-DADMe-ImmA

Cat. No.: B1663505

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Application Notes: MT-DADMe-ImmA in Cell Culture

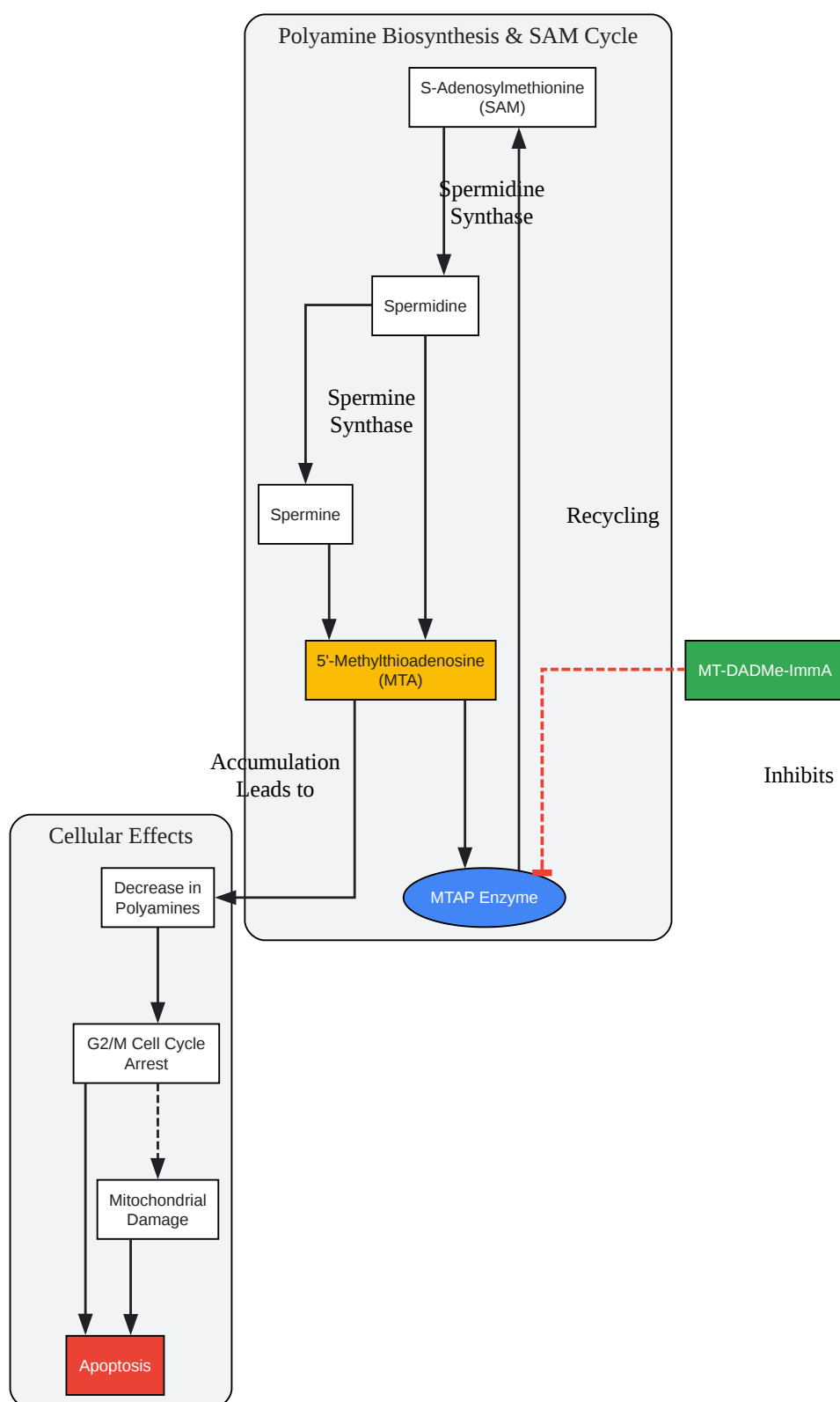
Introduction

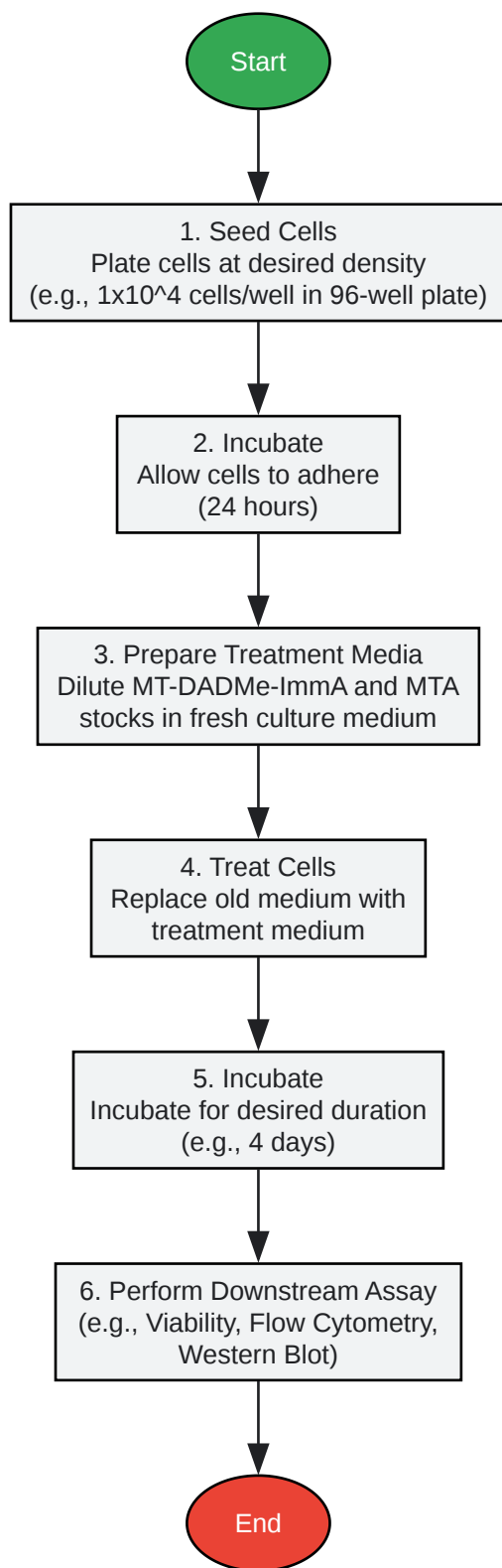
MT-DADMe-ImmA (Methylthio-DADMe-Immucillin-A) is a highly potent, slow-onset, transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).^{[1][2][3]} MTAP is a key enzyme in the polyamine biosynthesis pathway, where its sole function is to salvage 5'-methylthioadenosine (MTA).^{[4][5]} By inhibiting MTAP, **MT-DADMe-ImmA** leads to the intracellular accumulation of MTA.^{[4][6]} This accumulation can induce feedback inhibition of polyamine synthesis, leading to decreased levels of polyamines like spermine.^{[4][5]}

In specific cancer cell lines, particularly those that are MTAP-positive, this disruption of polyamine metabolism can trigger cell cycle arrest at the G2/M phase, induce apoptosis through the mitochondrial pathway, and suppress tumor growth.^{[2][3][4]} Notably, **MT-DADMe-ImmA** alone does not typically induce apoptosis; its cytotoxic effects are observed when co-administered with MTA, which prevents the efflux of cellular MTA into the culture medium.^{[1][4]}^[7] This selective action on cancer cells, with minimal toxicity to normal cells, makes it a valuable tool for cancer research and drug development.^{[2][3][4]}

Mechanism of Action

MT-DADMe-ImmA's primary action is the potent inhibition of the MTAP enzyme. This inhibition disrupts the salvage pathway that converts MTA back to S-adenosylmethionine (SAM), a critical methyl donor and a precursor for polyamine synthesis.^[4] The resulting increase in intracellular MTA concentration is believed to be the active trigger for the downstream anti-proliferative and apoptotic effects observed in sensitive cancer cell lines.^[4]^[7]





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